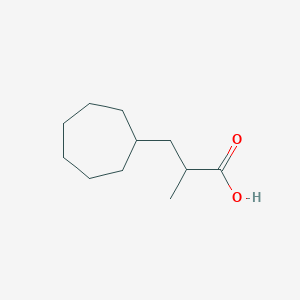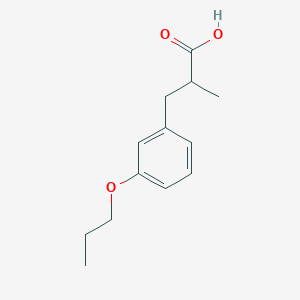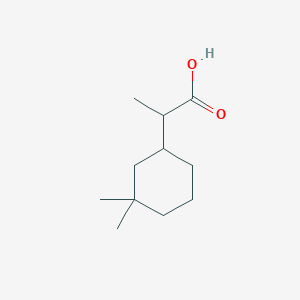
2-(3,3-Dimethylcyclohexyl)propanoic acid
Overview
Description
2-(3,3-Dimethylcyclohexyl)propanoic acid is a useful research compound. Its molecular formula is C11H20O2 and its molecular weight is 184.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,3-Dimethylcyclohexyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,3-Dimethylcyclohexyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ortho-functionalization of Substituted Toluenes : A study by Cai et al. (2007) developed a highly regioselective olefination of substituted N,N-dimethylbenzylamines, which were further transformed into 3-(2'-tolyl)propanoic acid and its derivatives. This process, controlled by the acidity of reaction conditions, has applications in synthesis and chemical transformations.
Degradation of Alicyclic Musk Romandolide® : Research by Seyfried et al. (2013) investigated the degradation of Romandolide®, a synthetic alicyclic musk, which led to the formation of 3,3-dimethyl cyclohexanone, a derivative of 2-(3,3-Dimethylcyclohexyl)propanoic acid. This study is significant for understanding environmental degradation processes of synthetic compounds.
Photochromism of Spiropyrans : A study by Zou et al. (2004) focused on the crystal structure of photochromic compounds related to 2-(3,3-Dimethylcyclohexyl)propanoic acid. Their findings contribute to the field of photochemistry, especially in the area of light-responsive materials.
Synthesis of Stereoisomers : The work by Davadra et al. (2011) describes a method for separating stereoisomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. This research is relevant in the field of chiral chemistry and pharmaceuticals, where stereoisomers can have different biological activities.
Synthesis of Hybrid Anticonvulsants and Antinociceptives : A study by Kamiński et al. (2016) explored the synthesis of new hybrid molecules derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids. These molecules demonstrated significant potential as anticonvulsants and antinociceptives.
Antimicrobial Activity of Derivatives : The research by Elkholy and Morsy (2006) studied the reactivity of a compound related to 2-(3,3-Dimethylcyclohexyl)propanoic acid, revealing its potential antimicrobial applications.
Blood Coagulation Influence : A paper by Limanskii et al. (2009) investigated compounds derived from 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid, finding them to be effective as hemostatics, influencing blood coagulation.
Water-Soluble Thermo-Sensitive Resin Synthesis : An investigation by An et al. (2015) focused on synthesizing a water-soluble resin with tertiary amine oxide substituents derived from 3-(dimethylamino)propanoic acid. This research has applications in thermal laser imaging and materials science.
Conformational Preferences in Various Solvents : A study by Nkansah et al. (2009) analyzed the conformational equilibrium of 3-(dimethylazinoyl)propanoic acid in different solvents, contributing to the understanding of molecular interactions and stability.
properties
IUPAC Name |
2-(3,3-dimethylcyclohexyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8(10(12)13)9-5-4-6-11(2,3)7-9/h8-9H,4-7H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJIPHZRNIJBLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC(C1)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethylcyclohexyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(Pyridin-4yl)piperidin-4-yl]acetic acid](/img/structure/B7939097.png)
![2-[1-(Prop-2-yn-1-yl)piperidin-4-yl]acetic acid](/img/structure/B7939103.png)

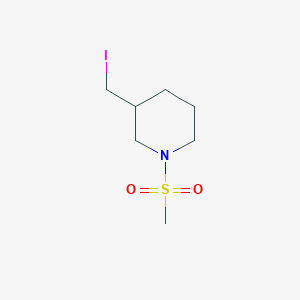
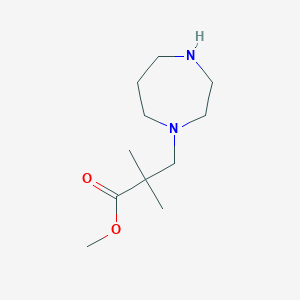
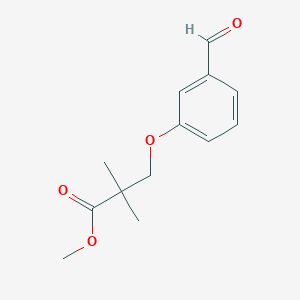
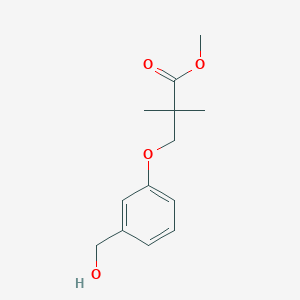
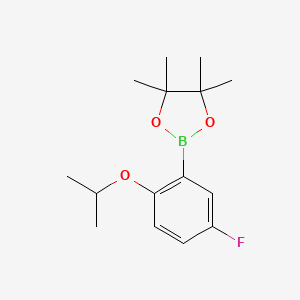
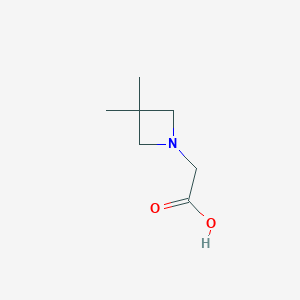
![1-[(3-Bromo-5-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B7939152.png)

![2-[4-(Trifluoromethyl)cyclohexyl]propanoic acid](/img/structure/B7939166.png)
